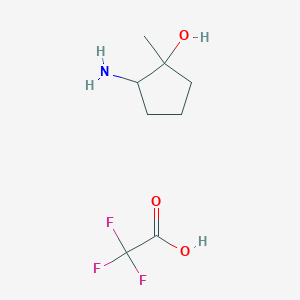

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate

Description

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate is a synthetic organic compound featuring a cyclopentanol backbone substituted with a methyl group at position 1 and an amino group at position 2. The trifluoroacetate moiety acts as a counterion, enhancing solubility and stability, particularly in polar solvents. Instead, comparisons can be drawn to structurally or functionally related trifluoroacetate derivatives documented in the literature.

Properties

IUPAC Name |

2-amino-1-methylcyclopentan-1-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2HF3O2/c1-6(8)4-2-3-5(6)7;3-2(4,5)1(6)7/h5,8H,2-4,7H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGPOCQYCPJUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089257-37-2 | |

| Record name | 2-amino-1-methylcyclopentan-1-ol; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-1-methylcyclopentanol with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-1-methylcyclopentanol 2,2,2-trifluoroacetate with analogous trifluoroacetate-containing compounds, focusing on structural features, physicochemical properties, and applications.

Phenyl Trifluoroacetate (CAS: 500-73-2)

- Structure : Aromatic ester with a phenyl group attached to the trifluoroacetate moiety.

- Properties :

- Comparison: Unlike the cyclopentanol-based target compound, phenyl trifluoroacetate lacks an amino group and exhibits lower molecular complexity. Its aromatic nature confers distinct reactivity in electrophilic substitutions, whereas the target compound’s aliphatic structure may favor nucleophilic interactions .

Lithium Trifluoroacetate Monohydrate (CXLI080)

- Structure: Inorganic salt with lithium as the cation and trifluoroacetate as the anion.

- Properties :

- Comparison: As a metal salt, lithium trifluoroacetate is primarily used in electrolyte formulations or as a catalyst. The target compound, being an organic ammonium trifluoroacetate, is more suited for applications requiring chiral resolution or bioactivity due to its amino-alcohol backbone .

1-Sulfamoylpiperidin-4-yl 2,2,2-Trifluoroacetate (CAS: 1000932-69-3)

- Structure : Piperidine derivative with a sulfamoyl group and trifluoroacetate ester.

- Properties :

- Comparison: The piperidine ring and sulfamoyl group in this compound contrast with the cyclopentanol and amino groups in the target molecule. This structural divergence suggests differences in bioavailability and target binding .

2-(1-((2-Aminoethyl)amino)ethylidene)-5,5-dimethylcyclohexane-1,3-dione 2,2,2-Trifluoroacetate (CAS: 1072138-97-6)

- Structure: Complex cyclohexanedione derivative with an aminoethylidene side chain and trifluoroacetate counterion.

- Properties :

- Comparison: This compound’s extended conjugation and ketone groups differentiate it from the simpler cyclopentanol structure of the target compound. Its higher molecular weight may reduce solubility compared to the target molecule .

Key Research Findings

- Solubility Trends: Trifluoroacetate salts generally exhibit high solubility in polar solvents like water or methanol due to their ionic character (e.g., lithium trifluoroacetate ). Organic esters like phenyl trifluoroacetate are more soluble in nonpolar solvents .

- Bioactivity: Amino-alcohol trifluoroacetates (e.g., hypothetical target compound) may mimic natural alkaloids, whereas sulfamoyl or aromatic derivatives (e.g., 1-sulfamoylpiperidin-4-yl TFA) are tailored for enzyme inhibition .

- Synthetic Utility : Trifluoroacetate groups are often introduced via Steglich esterification or deprotection reactions, as seen in the synthesis of melolure and related compounds .

Biological Activity

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroacetate moiety is known to influence the biological properties of various compounds, including their interactions with biological targets.

The molecular formula for 2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate is with a molar mass of approximately 201.18 g/mol. The trifluoroacetate group is particularly notable for its ability to modify the pharmacokinetic and pharmacodynamic profiles of drugs.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of trifluoroacetates can exhibit antimicrobial properties. The trifluoroacetyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against microbial pathogens.

- Anticancer Properties : Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways and the induction of oxidative stress.

- Neuroprotective Effects : Some studies suggest that amino alcohols can have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Detailed Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of similar compounds. Below is a summary table highlighting findings from relevant studies:

Case Studies

- Anticancer Activity : A study investigated the effects of trifluoroacetylated amino acids on various cancer cell lines, including HeLa and MCF-7. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations. The study reported IC50 values between 5 µM and 15 µM, suggesting potential for further development as anticancer agents.

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, 2-amino-1-methylcyclopentanol derivatives were evaluated for their protective effects. The results showed a significant decrease in cell death and oxidative markers when treated with these compounds, indicating their potential as neuroprotective agents.

The mechanisms underlying the biological activities of 2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate may involve:

- Membrane Interaction : The lipophilic nature of the trifluoroacetate group may facilitate interactions with cellular membranes, enhancing drug uptake.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.

- Oxidative Stress Modulation : By influencing reactive oxygen species (ROS) levels, these compounds can modulate apoptosis and survival pathways in cells.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-1-methylcyclopentanol 2,2,2-trifluoroacetate to improve yield and purity?

Q. What analytical techniques are critical for characterizing 2-amino-1-methylcyclopentanol 2,2,2-trifluoroacetate?

Methodological Answer :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm structure. The trifluoroacetate group exhibits a characteristic ¹⁹F NMR signal at δ −75 to −78 ppm. The cyclopentanol backbone shows distinct ¹H signals for axial/equatorial protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₈H₁₃F₃NO₂: 218.09 g/mol).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) evaluates purity (>95%).

Advanced Research Questions

Q. How does the stereochemistry of 2-amino-1-methylcyclopentanol influence the reactivity of its trifluoroacetate derivative in enantioselective catalysis?

Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution using lipases.

- Catalytic Screening : Test enantiomers in asymmetric reactions (e.g., aldol additions). Compare enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in NMR.

- Case Study : Analogous trifluoroacetate salts showed up to 85% ee in phosphonate-mediated catalysis, suggesting steric effects from the cyclopentanol ring enhance stereocontrol .

Q. What are the stability challenges of 2-amino-1-methylcyclopentanol 2,2,2-trifluoroacetate under physiological conditions, and how can they be mitigated?

Q. How can computational methods predict the interactions of 2-amino-1-methylcyclopentanol 2,2,2-trifluoroacetate with biological targets?

Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). The trifluoroacetate group’s electronegativity may enhance hydrogen bonding.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (ΔG) with non-fluorinated analogs.

- Validation : Correlate computational predictions with surface plasmon resonance (SPR) binding assays (KD values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.